molecular formula C16H17BrN6O2 B2680598 1-((1-(1-(5-bromonicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one CAS No. 2034594-03-9

1-((1-(1-(5-bromonicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

Cat. No. B2680598
CAS RN: 2034594-03-9
M. Wt: 405.256
InChI Key: CIKHTPVRXBDHMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((1-(1-(5-bromonicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C16H17BrN6O2 and its molecular weight is 405.256. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • The compound is related to the synthesis of azetidine, pyrrolidine, and piperidine derivatives, which are useful as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment, indicating its relevance in the development of therapies with fewer side-effects (Habernickel, 2001).
  • It is involved in the preparation of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents, aiming to expand the spectrum of activity to include Gram-negative organisms. This showcases its potential in addressing the fastidious Gram-negative organisms Haemophilus influenzae and Moraxella catarrhalis (Genin et al., 2000).
  • The compound's framework has been explored for the synthesis of Schiff’s bases and 2-azetidinones, investigated for their antidepressant and nootropic activities. This highlights its potential as a CNS active agent for developing more potent and safe CNS active agents for therapeutic use (Thomas et al., 2016).

Methodological Advances

  • Studies on the synthesis of azetidines and related compounds illustrate the compound's relevance in generating novel chemical entities. For instance, azetidines, including this compound, can undergo various reactions leading to the formation of cyclic products such as piperidines, pyrrolidines, and pyrroles, showcasing versatile synthetic applications (Singh, D’hooghe, & Kimpe, 2008).
  • Its framework is utilized in the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, showing its application in the design and synthesis of mediator release inhibitors. This underscores the importance of structural modifications in enhancing biological activities (Medwid et al., 1990).

properties

IUPAC Name

1-[[1-[1-(5-bromopyridine-3-carbonyl)azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN6O2/c17-12-4-11(5-18-6-12)16(25)22-9-14(10-22)23-8-13(19-20-23)7-21-3-1-2-15(21)24/h4-6,8,14H,1-3,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKHTPVRXBDHMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CC2=CN(N=N2)C3CN(C3)C(=O)C4=CC(=CN=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1-(1-(5-bromonicotinoyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one

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